acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine acetate is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste. Quinine acetate is formed by the reaction of quinine with acetic acid, resulting in a compound that retains the therapeutic properties of quinine while offering improved solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quinine acetate involves the reaction of quinine with acetic acid. The process typically includes dissolving quinine in a suitable solvent, such as ethanol or methanol, and then adding acetic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of quinine acetate. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of quinine acetate follows similar principles but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its reaction with acetic acid in large reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Quinine acetate undergoes various chemical reactions, including:
Oxidation: Quinine acetate can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine acetate back to its parent compound, quinine.
Substitution: Quinine acetate can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Primarily used as an antimalarial agent, but also explored for its potential in treating other diseases such as babesiosis.
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
Mechanism of Action
Quinine acetate can be compared with other quinoline-based antimalarial compounds such as:
- Chloroquine
- Mefloquine
- Primaquine
- Tafenoquine
Uniqueness: Quinine acetate is unique in its historical significance and its continued relevance in treating malaria, especially in cases where resistance to other antimalarials has developed. Its ability to be used in combination with other drugs to enhance efficacy and reduce resistance further highlights its importance.
Comparison with Similar Compounds
- Chloroquine: Another widely used antimalarial with a different mechanism of action.
- Mefloquine: Known for its long half-life and use in prophylaxis.
- Primaquine: Effective against liver stages of the malaria parasite.
- Tafenoquine: A newer antimalarial with a broad spectrum of activity.
Quinine acetate remains a valuable compound in both historical and modern contexts, offering unique properties and applications across various scientific fields.
Properties
CAS No. |
106576-79-8 |
---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C2H4O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H3,(H,3,4)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
LFRDQVMJPQDWTM-DSXUQNDKSA-N |
Isomeric SMILES |
CC(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.